DI-Sec-butylamine

Separation Science Extraction Solvent Design

Researchers seeking a sterically hindered secondary amine for selective synthesis or separation applications require a reliable, high-purity source. DI-Sec-butylamine provides a unique branched structure critical for thiocarbamate herbicide production and switchable solvent design, where linear analogs fail. - Essential precursor for the herbicide tiocarbazil; non-substitutable in this synthesis pathway. - Superior separation selectivity for hydrocarbon purification compared to dipropylamine. - Consistently ≥99.0% (GC) purity ensures reproducible reaction kinetics and thermodynamic measurements.

Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
CAS No. 626-23-3
Cat. No. B1584033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI-Sec-butylamine
CAS626-23-3
Molecular FormulaC8H19N
Molecular Weight129.24 g/mol
Structural Identifiers
SMILESCCC(C)NC(C)CC
InChIInChI=1S/C8H19N/c1-5-7(3)9-8(4)6-2/h7-9H,5-6H2,1-4H3
InChIKeyOBYVIBDTOCAXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DI-Sec-butylamine Specifications & Procurement


DI-Sec-butylamine (CAS 626-23-3), also known as bis(1-methylpropyl)amine, is a branched secondary aliphatic amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol . It is a colorless to pale yellow, volatile liquid with a characteristic amine-like odor . Key physicochemical properties include a boiling point of 134-136 °C at atmospheric pressure , a density of 0.753 g/mL at 25 °C , and a vapor pressure of 7.1 kPa at 25 °C [1]. This compound is commercially available with a purity of ≥99.0% (GC) and serves as a critical intermediate and building block in various industrial and research applications.

Why DI-Sec-butylamine Analogs Are Not Interchangeable


Substituting DI-Sec-butylamine with a closely related dialkylamine, such as di-n-butylamine (CAS 111-92-2) or diisobutylamine (CAS 110-96-3), is not a straightforward one-to-one replacement. The presence of two branched sec-butyl groups in DI-Sec-butylamine confers a unique steric profile and electronic environment around the nitrogen atom, which fundamentally alters its reactivity and physicochemical behavior compared to its linear or differently branched isomers [1]. These differences manifest as quantifiable variations in basicity (pKa), lipophilicity (LogP), and thermodynamic stability (enthalpy of formation) . Such variations directly influence critical performance parameters, including catalytic activity in polymerization reactions, selectivity in separations processes, and efficacy as a precursor for specific agrochemicals like the herbicide tiocarbazil [2]. The following sections provide quantitative evidence to guide selection based on these specific differentiating factors.

DI-Sec-butylamine Comparative Performance


Lipophilicity vs Di-n-butylamine

DI-Sec-butylamine exhibits a significantly higher partition coefficient (LogP) compared to its linear isomer, di-n-butylamine. This increased lipophilicity, driven by the branched sec-butyl groups, enhances its solubility and partitioning behavior in non-polar media. The reported LogP for DI-Sec-butylamine is 2.39 , whereas the LogP for di-n-butylamine is 2.83 [1]. This difference quantifies the enhanced affinity for organic phases over aqueous phases.

Separation Science Extraction Solvent Design

Separation Selectivity over Dipropylamine

In a comparative study evaluating nitrogen-containing switchable solvents for hydrocarbon separation, DI-Sec-butylamine demonstrated significantly higher separation selectivity than dipropylamine. The order of separation selectivity was determined to be: dipropylamine < DI-Sec-butylamine < CyNMe₂ < TEPDA [1]. This indicates that DI-Sec-butylamine offers a quantifiable performance advantage over a simpler, less sterically hindered secondary amine in this specific application.

Chemical Engineering Separations Switchable Solvents

Enthalpy of Formation vs Diisobutylamine

The standard molar enthalpy of formation (ΔfHm°) in the gaseous state for DI-Sec-butylamine has been rigorously determined via static-bomb calorimetry and is compared here with that of its structural isomer, diisobutylamine. The data reveal a quantifiable difference in the intrinsic stability of these two branched dialkylamines. The reported ΔfHm°(g) for DI-Sec-butylamine is -178.0 ± 1.5 kJ/mol [1], while the value for diisobutylamine is -188.3 ± 1.5 kJ/mol [1].

Thermochemistry Process Safety Molecular Energetics

Essential Precursor for Tiocarbazil

DI-Sec-butylamine is a critical and specific precursor for the synthesis of the thiocarbamate herbicide tiocarbazil (also known as Drepamon) . The synthesis involves the reaction of DI-Sec-butylamine with carbon disulfide, followed by alkylation with benzyl chloride [1]. Tiocarbazil is used for the selective control of barnyard grasses in rice cultivation . This established and commercially relevant route to a specific active ingredient is not replicated using other common dialkylamines, such as di-n-butylamine or diisopropylamine, making DI-Sec-butylamine an irreplaceable starting material in this context.

Agrochemical Synthesis Herbicide Organic Intermediate

High Purity Availability

DI-Sec-butylamine is commercially available from major suppliers with a consistently high purity specification of ≥99.0% as determined by gas chromatography (GC) [REFS-1, REFS-2]. This high level of purity is critical for applications where trace impurities can significantly impact reaction yields, catalyst performance, or final product properties. While many amines are available at technical grades (e.g., 95-98%), the widespread availability of DI-Sec-butylamine at ≥99.0% (GC) provides a level of assurance and reproducibility that can reduce the need for in-house purification and ensure consistent outcomes in sensitive applications like polyurethane catalysis or pharmaceutical intermediate synthesis.

Quality Control Reproducibility Analytical Chemistry

DI-Sec-butylamine Application Scenarios


Hydrocarbon Extraction and Purification

In chemical engineering and separation science, DI-Sec-butylamine is a superior choice for designing switchable solvents aimed at hydrocarbon purification. As demonstrated by its higher separation selectivity compared to dipropylamine [1], it can more efficiently separate target hydrocarbons from complex mixtures. Researchers and process engineers developing novel extraction or purification processes for petrochemical or fine chemical streams should prioritize DI-Sec-butylamine over less sterically hindered alternatives to achieve higher selectivity and process efficiency.

Tiocarbazil Herbicide Synthesis

For agrochemical manufacturers and researchers focused on thiocarbamate herbicides, DI-Sec-butylamine is an essential and non-substitutable raw material. Its unique molecular structure is required for the specific synthesis pathway of tiocarbazil, a selective herbicide for rice cultivation [REFS-1, REFS-2]. Procurement in this sector is driven by this specific, established application, where other dialkylamines cannot serve as a replacement. Ensuring a supply of high-purity DI-Sec-butylamine is critical for this production line.

Thermodynamic Studies of Sterically Hindered Amines

In thermochemistry and physical chemistry research, DI-Sec-butylamine serves as a key model compound for studying the effects of branching and steric hindrance on molecular energetics. Its standard molar enthalpy of formation, rigorously determined alongside its isomers [1], provides a critical data point for validating computational models and understanding the relationship between molecular structure and thermodynamic stability. Researchers in this field require the high-purity grade to ensure accurate and reproducible calorimetric measurements.

Polyurethane Catalysis Activity and Selectivity

In polyurethane manufacturing and research, DI-Sec-butylamine is utilized as a catalyst or chain extender [1]. Its specific steric profile, as indicated by its unique enthalpy of formation and LogP relative to other amines [REFS-2, REFS-3], can influence the reaction kinetics and final polymer morphology. For applications demanding a specific balance of catalytic activity, selectivity, and final material properties (e.g., flexibility, thermal resistance), DI-Sec-butylamine offers a differentiated performance profile compared to common amine catalysts like triethylenediamine (TEDA) or dimethylcyclohexylamine. The high commercial purity [3] ensures reliable and predictable reaction outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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